![molecular formula C25H27N3 B6320056 2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-09-9](/img/structure/B6320056.png)
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine
Overview
Description
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine (2,6-BisP) is an organic compound used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic aromatic compound with a pyridine ring. It is a building block for a number of potential drug molecules and is used in a variety of biochemical and physiological experiments.
Scientific Research Applications
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been used as a building block for a number of potential drug molecules, including those targeting cancer, inflammation, and metabolic diseases. It has also been used in a variety of biochemical and physiological experiments, including those related to the study of enzyme kinetics, receptor-ligand interactions, and drug metabolism.
Mechanism of Action
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine acts as a ligand for a variety of enzymes and receptors. It binds to the active sites of enzymes and receptors, which can then lead to changes in the activity of the target enzyme or receptor. It can also act as a competitive inhibitor, blocking the binding of other ligands to the target enzyme or receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, which can lead to changes in the expression of genes and proteins involved in a variety of biological processes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine has a number of advantages for lab experiments. It is relatively easy to synthesize and is available commercially. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It can be toxic to cells and can interfere with other compounds in the reaction mixture.
Future Directions
There are a number of potential future directions for research involving 2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine. These include the development of more efficient synthesis methods, the investigation of its effects on other enzymes and receptors, and the study of its potential therapeutic applications. Additionally, this compound could be used as a tool to study the mechanism of action of other drugs, or to develop new drugs with improved efficacy.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[6-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-22(18(3)14-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-13-11-17(2)15-19(23)4/h7-15H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGFSOECWJBGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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